molecular formula C22H24N2O5 B2652834 Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate CAS No. 868212-13-9

Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate

Cat. No. B2652834
M. Wt: 396.443
InChI Key: RPSQYGHNBNIUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate” is a complex organic molecule. It contains several functional groups, including an ethyl ester, a methoxyphenyl group, and a dihydropyrazol group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core pyrazole ring, followed by various substitution reactions to introduce the phenoxy and acetyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis, and the pyrazole ring could participate in various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ester and ether groups could make it relatively polar, affecting its solubility in various solvents .

Scientific Research Applications

Antioxidative Properties and Potential Pharmaceutical Applications

Research on substituted aryl meroterpenoids from red seaweed, which shares structural similarities with the compound , demonstrates significant antioxidative activities. These compounds exhibit radical inhibiting and Fe(2+) ion chelating activities comparable to commercial antioxidants like gallic acid. Such properties suggest potential applications in developing antioxidative molecules for pharmaceutical and food industries, highlighting the importance of structural moieties similar to ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate in discovering new antioxidative agents (Chakraborty et al., 2016).

Chemical Synthesis and Methodologies

Studies on the synthesis of pyranopyrazoles using green, simple, and efficient methods also shed light on the synthetic potential of compounds with similar structures. For instance, the reported one-pot four-component condensation reaction for the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles suggests a promising approach to synthesizing complex molecules. Such methodologies could be adapted for the synthesis of ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate, potentially leading to new drugs or materials with unique properties (Zolfigol et al., 2013).

Antimicrobial Activities

Research on new derivatives for the determination of specific metabolites indicates the role of structural analogs in enhancing the understanding of biochemical pathways and developing analytical methodologies. Such studies are crucial for pharmaceutical research, where precise measurement of drug metabolites is essential for drug development and therapeutic monitoring. The chemoselective acetylation process and the exploration of different acyl donors in these studies could provide insights into novel synthetic routes for compounds like ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate, with potential antimicrobial activities (Biondi & Cagnasso, 1976).

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it has biological activity, it could potentially be developed into a drug or therapeutic agent .

properties

IUPAC Name

ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-4-28-22(26)14-29-21-8-6-5-7-18(21)20-13-19(23-24(20)15(2)25)16-9-11-17(27-3)12-10-16/h5-12,20H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSQYGHNBNIUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate

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